Sennoside A1

Catalog No.
S597389
CAS No.
66575-30-2
M.F
C42H38O20
M. Wt
862.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sennoside A1

CAS Number

66575-30-2

Product Name

Sennoside A1

IUPAC Name

9-[2-carboxy-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid

Molecular Formula

C42H38O20

Molecular Weight

862.7 g/mol

InChI

InChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58)/t23-,24-,25?,26?,31-,32-,35+,36+,37-,38-,41-,42-/m1/s1

InChI Key

IPQVTOJGNYVQEO-JLDSCGAUSA-N

SMILES

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O

Synonyms

A and B, Sennoside, A Calcium, Sennoside, A+B Calcium, Sennoside, B Calcium, Sennoside, Calcium, Sennoside A, Calcium, Sennoside A+B, Calcium, Sennoside B, Glycoside, Senna, Pursennid, Senna, Senna Glycoside, sennoside, sennoside A and B, sennoside A and B, calcium salt, sennoside A calcium, sennoside A calcium and sennoside B calcium, sennoside A+B calcium, sennoside A, calcium salt, sennoside A, calcium salt (1:1), sennoside b calcium, sennoside B, calcium salt, sennosides, sennosides A and B, sennosides A and B acids, Senokot

Canonical SMILES

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O

Isomeric SMILES

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O

Laxative Effects and Mechanisms

Sennoside's primary established use is as a stimulant laxative. Studies have shown that Sennoside A, the main component of Sennoside, exerts its laxative effect by stimulating fluid secretion and colonic motility . This action is mediated by gut microbiota, which break down Sennoside into its active form, rhein-anthrone, further stimulating fluid secretion and bowel movement .

Potential Anti-Cancer Properties

Emerging research suggests that Sennoside might possess anti-cancer properties. Studies have shown that Sennoside A can inhibit the proliferation and metastasis of human chondrosarcoma cells . Additionally, Sennoside B has been shown to suppress the growth of human osteoblast-like cells, potentially hindering tumor development . However, further research is needed to confirm these findings and understand the underlying mechanisms.

Other Potential Applications

Preliminary studies have explored the potential of Sennoside for various other applications, including:

  • Anti-obesity effects: Sennoside might contribute to weight management by increasing energy expenditure and fat burning .
  • Anti-diabetic effects: Sennoside may help regulate blood sugar levels, potentially benefiting individuals with diabetes .
  • Anti-inflammatory effects: Sennoside has shown anti-inflammatory properties in various cell models, suggesting its potential for treating inflammatory diseases .

Sennoside A1 is a naturally occurring compound classified as an anthraquinone glycoside, primarily derived from the Senna plant. It is a homodimeric hydroxyanthracene diglycoside, consisting of two rhein 8-glucoside units linked at the C10 position. The chemical formula for Sennoside A1 is C42H38O20C_{42}H_{38}O_{20} with a molar mass of approximately 862.746 g/mol . This compound is recognized for its laxative properties and is commonly used in various medicinal formulations to treat constipation.

Sennoside acts as a stimulant laxative. Upon ingestion, intestinal bacteria break down Sennoside into rhein aglycones. These aglycones irritate the lining of the colon, stimulating the secretion of fluids and electrolytes into the intestinal lumen. This increased fluid content and electrolyte imbalance promote colonic motility and bowel movement [].

  • Electrolyte imbalance
  • Dehydration
  • Abdominal cramps
  • Dependence on laxatives

Sennoside A1 undergoes several metabolic transformations within the human body, primarily facilitated by gut microbiota. Upon ingestion, it is not absorbed in the stomach or small intestine but reaches the colon, where it is hydrolyzed by β-glucosidases into its active metabolites, including sennidin A and rhein anthrone. These metabolites are then further processed into rhein, which exhibits pharmacological effects .

The metabolic pathway can be summarized as follows:

  • Hydrolysis: Sennoside A1 → Sennidin A
  • Conversion: Sennidin A → Rhein Anthrone
  • Final product: Rhein Anthrone → Rhein

Sennoside A1 exhibits significant biological activities, particularly as a stimulant laxative. Its primary mechanism involves irritation of the colonic mucosa, leading to increased peristalsis and fluid secretion in the intestines . Additionally, it has been shown to modulate various biochemical pathways:

  • Inhibition of Ribonuclease H: Sennoside A1 has demonstrated inhibitory effects on ribonuclease H, which may contribute to its therapeutic potential against certain viral infections .
  • Anti-inflammatory Effects: Rhein, a metabolite of Sennoside A1, has been implicated in increasing cyclooxygenase-2 expression in macrophages, potentially influencing inflammatory responses .

Sennoside A1 can be synthesized through various methods, although natural extraction from Senna plants remains predominant. Synthetic approaches typically involve:

  • Glycosylation Reactions: Linking rhein derivatives with glucose moieties using specific glycosylation techniques.
  • Enzymatic Methods: Utilizing enzymes such as glycosyltransferases to facilitate the formation of glycosidic bonds under mild conditions.

These synthetic methods aim to replicate the natural biosynthesis pathways found in Senna plants while ensuring high yields and purity of the compound.

Sennoside A1 is primarily utilized in:

  • Laxatives: It is a key ingredient in over-the-counter laxatives for treating constipation.
  • Pharmaceuticals: Due to its biological activities, it is being explored for potential applications in treating liver diseases and other conditions related to gastrointestinal health .

Research on Sennoside A1 has highlighted its interactions with various biological systems:

  • Gut Microbiota: The efficacy of Sennoside A1 largely depends on the presence of specific gut bacteria that facilitate its conversion into active metabolites .
  • Drug Interactions: It can influence the pharmacokinetics of other medications, such as enhancing digoxin toxicity by reducing serum potassium levels .

Sennoside A1 shares structural and functional similarities with several related compounds. Here are some notable comparisons:

CompoundStructure TypeUnique Features
Sennoside BHomodimeric glycosideSimilar metabolic pathway; less potent than A1
RheinMonomeric anthraquinoneActive metabolite with broader pharmacological effects
Aloe-emodinAnthraquinone derivativeExhibits anti-inflammatory properties; different source
ChrysophanolAnthraquinone derivativeKnown for laxative effects but less studied than sennosides

Sennoside A1's unique structure and metabolic pathway distinguish it from these compounds, particularly regarding its specific interactions and therapeutic applications.

Sennoside A1, also known as Sennoside G, is a naturally occurring dianthrone glycoside belonging to the class of sennosides found predominantly in the leaves of Cassia angustifolia [5] [15]. The compound exhibits a complex molecular architecture characterized by a homodimeric structure consisting of two rhein 8-glucoside molecules linked at position 10 [15]. With a molecular formula of C₄₂H₃₈O₂₀ and a molecular weight of 862.74 g/mol, Sennoside A1 represents an important member of the anthraquinone glycoside family [3] [4].

The core structural framework of Sennoside A1 comprises two anthracene units connected through a C-C bond at the 9,9'-positions, forming a bianthracene system [1] [2]. Each anthracene unit contains a carboxylic acid group at the 2-position and a hydroxyl group at the 4-position, contributing to the compound's acidic properties [1]. The molecule also features two carbonyl groups at positions 10 and 10', and two glucose moieties attached through glycosidic linkages at positions 5 and 5' [15] [24].

IUPAC Nomenclature and Stereochemical Configuration

The complete IUPAC nomenclature for Sennoside A1 is (9S,9'S)-5,5'-bis(beta-D-glucopyranosyloxy)-9,9',10,10'-tetrahydro-4,4'-dihydroxy-10,10'-dioxo-9,9'-bianthracene-2,2'-dicarboxylic acid [2] [22]. This systematic name reflects the compound's complex stereochemical configuration and structural elements.

Stereochemically, Sennoside A1 possesses 12 defined stereocenters, with no E/Z centers [26]. The stereochemical configuration at positions 9 and 9' is particularly significant, as it distinguishes Sennoside A1 from other sennoside isomers [31]. While Sennoside A features an (R,R) configuration and Sennoside B has an (R,S) configuration at these positions, Sennoside A1 uniquely exhibits an (S,S) configuration [15] [31]. This stereochemical arrangement significantly influences the compound's three-dimensional structure and physicochemical properties [24].

The absolute stereochemistry of the glucose moieties in Sennoside A1 follows the beta-D configuration, with specific stereochemical designations at each carbon: (2S,3R,4S,5S,6R) [2] [26]. This configuration is critical for the compound's biological recognition and activity [15].

Stereochemical FeatureConfiguration in Sennoside A1
Configuration at C-9, C-9'(S,S)
Defined stereocenters12
Glucose configurationbeta-D-glucopyranosyl
Glycosidic linkagebeta
Optical activitySpecific rotation [α]D20 -24° (c = 0.2 in 70% dioxane) [5]

Glycosidic Linkage Patterns and Conformational Analysis

The glycosidic linkage pattern in Sennoside A1 involves beta-glycosidic bonds connecting the glucose moieties to the anthracene units at positions 5 and 5' [10] [15]. These beta-glycosidic bonds are characterized by their equatorial orientation, which contributes to the overall stability of the molecule [10]. The specific linkage involves the anomeric carbon (C-1) of each glucose unit forming an ether bond with the oxygen atoms at positions 5 and 5' of the respective anthracene rings [1] [2].

Due to their beta-glycosidic bonds, sennosides including Sennoside A1 are not hydrolyzed in the stomach or small intestine, allowing them to reach the large intestine intact where they can be metabolized by intestinal microflora [10]. This glycosidic linkage pattern is therefore crucial for the compound's pharmacological properties and metabolic fate [10] [15].

Conformational analysis of Sennoside A1 reveals that the molecule adopts specific three-dimensional arrangements influenced by several factors [15] [24]. The bianthracene core exhibits restricted rotation around the 9,9'-bond due to steric hindrance from neighboring groups [24]. This restricted rotation results in preferred conformational states that minimize steric clashes between the two anthracene units [15].

The glucose moieties in Sennoside A1 predominantly adopt the 4C1 chair conformation, which is the most energetically favorable arrangement for beta-D-glucopyranose [15] [24]. This conformation places most substituents in equatorial positions, minimizing steric interactions [24]. The glycosidic linkages themselves show characteristic torsional angles (φ and ψ) that define the spatial relationship between the glucose units and the anthracene core [15].

Nuclear magnetic resonance studies have indicated that the hydroxyl groups of the glucose moieties engage in intramolecular hydrogen bonding, further stabilizing specific conformations of Sennoside A1 [24] [30]. Additionally, the carboxylic acid groups at positions 2 and 2' can form hydrogen bonds with surrounding water molecules or other polar groups, influencing the compound's solubility and crystal packing arrangements [3] [16].

Spectroscopic Characterization

NMR Spectral Signatures (¹H, ¹³C, 2D Techniques)

Nuclear magnetic resonance spectroscopy provides crucial information for the structural elucidation of Sennoside A1 [8] [30]. The ¹H NMR spectrum of Sennoside A1 exhibits characteristic signals that correspond to the various proton environments within the molecule [8] [24].

In the ¹H NMR spectrum (typically recorded in DMSO-d6), the aromatic protons of the anthracene rings appear in the range of δ 6.5-8.0 ppm [8] [17]. The protons at positions 10 and 10' show distinctive signals at approximately δ 5.0 ppm, which are critical for distinguishing between different sennoside isomers [15] [24]. The anomeric protons of the glucose moieties generate signals at around δ 5.0-5.2 ppm, characterized by their coupling constants (J ≈ 7-8 Hz) that confirm the beta configuration of the glycosidic linkages [17] [30].

The ¹³C NMR spectrum of Sennoside A1 displays signals for all 42 carbon atoms in the molecule [27] [30]. The carbonyl carbons at positions 10 and 10' resonate at approximately δ 180-185 ppm, while the carboxylic acid carbons appear at around δ 165-170 ppm [27]. The aromatic carbons generate signals in the range of δ 110-160 ppm, and the anomeric carbons of the glucose units show characteristic resonances at approximately δ 100-105 ppm [27] [30]. The remaining glucose carbon signals appear between δ 60-80 ppm [30].

NMR Signal TypeChemical Shift Range (ppm)Assignment
¹H NMR6.5-8.0Aromatic protons
¹H NMR5.0H-10 and H-10'
¹H NMR5.0-5.2Anomeric protons (glucose)
¹³C NMR180-185Carbonyl carbons (C-10, C-10')
¹³C NMR165-170Carboxylic acid carbons
¹³C NMR110-160Aromatic carbons
¹³C NMR100-105Anomeric carbons (glucose)
¹³C NMR60-80Other glucose carbons

Two-dimensional NMR techniques have been instrumental in the complete structural characterization of Sennoside A1 [17] [24]. Heteronuclear Single Quantum Coherence (HSQC) experiments reveal direct correlations between protons and their attached carbons, helping to assign signals in complex regions of the spectrum [24] [30]. For Sennoside A1, HSQC spectra show distinctive cross-peaks for the H-10/C-10 and H-10'/C-10' correlations at approximately δH 5.0/δC 54 ppm, which are separated from the anomeric sugar signals and thus useful for quantitative analysis [15] [24].

Heteronuclear Multiple Bond Correlation (HMBC) experiments provide information about long-range couplings between protons and carbons, helping to establish connectivity within the molecule [24] [30]. In Sennoside A1, HMBC correlations between the anomeric protons and C-5/C-5' confirm the positions of the glycosidic linkages [24].

Nuclear Overhauser Effect Spectroscopy (NOESY) experiments reveal spatial proximities between protons, providing insights into the three-dimensional structure of Sennoside A1 [24] [30]. NOESY correlations between H-10 and H-10' help to confirm the stereochemical configuration at these positions [24].

Recent advancements in quantitative NMR (qNMR) techniques have enabled the precise determination of Sennoside A1 content in plant materials and pharmaceutical preparations [15] [30]. Band-selective HSQC methods targeting the characteristic 10-10' bonds have been developed for the specific quantification of sennosides, including Sennoside A1, with measurement times of approximately 31 minutes [15] [30].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides valuable information about the molecular weight and structural features of Sennoside A1 through characteristic fragmentation patterns [13] [25]. In negative ion mode electrospray ionization mass spectrometry (ESI-MS), Sennoside A1 typically shows a molecular ion peak [M-H]⁻ at m/z 861.2, corresponding to its molecular weight of 862.7 g/mol [1] [13].

The fragmentation of Sennoside A1 follows specific pathways that reflect its structural components [13] [18]. A key fragmentation involves the cleavage of the glycosidic bonds, resulting in the loss of glucose moieties [13]. This produces a fragment ion at m/z 699.1, representing the loss of one glucose unit (162 Da) [1] [13]. Further fragmentation can lead to the loss of both glucose units, generating a fragment at m/z 537.1 [13].

Another significant fragmentation pathway involves the cleavage of the 9,9'-bond that connects the two anthracene units [13] [18]. This results in fragment ions at m/z 386.1 and m/z 224.0, corresponding to the rhein glucoside and rhein fragments, respectively [1] [13]. These fragments are particularly useful for confirming the presence of the rhein core structure in Sennoside A1 [13].

Mass Spectrometric Fragmentm/z ValueFragment Identity
[M-H]⁻861.2Molecular ion
[M-H-162]⁻699.1Loss of one glucose unit
[M-H-2×162]⁻537.1Loss of both glucose units
Rhein glucoside fragment386.1Cleavage of 9,9'-bond
Rhein fragment224.0Rhein core structure

Tandem mass spectrometry (MS/MS) experiments provide additional structural information through controlled fragmentation [13] [25]. In MS/MS analysis of Sennoside A1, the precursor ion at m/z 861.2 can be isolated and subjected to collision-induced dissociation (CID) [13]. This generates a characteristic fragmentation pattern that includes the major fragment ions mentioned above, as well as additional fragments resulting from the loss of water molecules, carbon dioxide from the carboxylic acid groups, and other structural components [13] [25].

High-resolution mass spectrometry has been used to determine the exact mass of Sennoside A1 and its fragments, providing confirmation of their molecular formulas [13] [31]. The exact mass of Sennoside A1 has been reported as 862.19564 g/mol, which closely matches the calculated value based on its molecular formula C₄₂H₃₈O₂₀ [22] [31].

XLogP3

1.2

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

12

Exact Mass

862.19564360 g/mol

Monoisotopic Mass

862.19564360 g/mol

Heavy Atom Count

62

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (75%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (75%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H411 (25%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

517-43-1

Wikipedia

Sennoside

Dates

Last modified: 08-15-2023

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